An In-depth Technical Guide to 3-Chloro-6-methylpyridazine (CAS No. 1121-79-5)
An In-depth Technical Guide to 3-Chloro-6-methylpyridazine (CAS No. 1121-79-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-6-methylpyridazine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of chemical entities.[1] Its unique structural features, including a reactive chloro group and a methyl-substituted pyridazine (B1198779) ring, make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of 3-Chloro-6-methylpyridazine, including its chemical and physical properties, detailed experimental protocols for its synthesis and application, and insights into its role in medicinal chemistry, particularly in the context of neurological disorders.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 3-Chloro-6-methylpyridazine is essential for its effective use in research and development. The following tables summarize key quantitative data for this compound.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source |
| CAS Number | 1121-79-5 | [2] |
| Molecular Formula | C₅H₅ClN₂ | [2] |
| Molecular Weight | 128.56 g/mol | [2] |
| IUPAC Name | 3-chloro-6-methylpyridazine | [2] |
| SMILES | CC1=NN=C(C=C1)Cl | [2] |
| InChI | InChI=1S/C5H5ClN2/c1-4-2-3-5(6)8-7-4/h2-3H,1H3 | [2] |
| InChIKey | PRORLQAJNJMGAR-UHFFFAOYSA-N | [2] |
Table 2: Physical Properties
| Property | Value | Source |
| Appearance | White to yellow to orange powder/crystal | Chem-Impex |
| Melting Point | 58-62 °C | Chem-Impex |
| Boiling Point | 257.9 ± 20.0 °C at 760 mmHg | ChemSrc |
| Solubility | Soluble in Methanol. Soluble in DMSO (≥ 2.5 mg/mL), PEG300, Corn Oil. | LabSolutions, MedChemExpress |
Table 3: Spectroscopic Data
| Spectroscopy Type | Data Available | Source |
| ¹³C NMR | Spectra available | [3] |
| ¹⁵N NMR | Spectrum available | [3] |
| Mass Spectrometry (GC-MS) | Data available | PubChem |
| Infrared (FTIR) | Spectra available | [3] |
Experimental Protocols
Detailed methodologies are critical for the successful application of 3-Chloro-6-methylpyridazine in a laboratory setting. This section provides a plausible synthesis route and a general protocol for a common cross-coupling reaction.
Synthesis of 3-Chloro-6-methylpyridazine
Reaction Scheme:
A plausible synthetic pathway for 3-Chloro-6-methylpyridazine.
Materials:
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4-Methyl-3,6-pyridazinediol
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Phosphorous oxychloride (POCl₃)
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Chloroform
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Aqueous ammonia
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Brine
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Magnesium sulfate (B86663) (MgSO₄)
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Appropriate reducing agent and catalyst (e.g., H₂ gas, Palladium on carbon)
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Solvent for reduction (e.g., Ethanol, Ethyl acetate)
Procedure:
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Chlorination: A solution of 4-methyl-3,6-pyridazinediol in phosphorous oxychloride is refluxed for several hours.[4]
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Work-up: The excess POCl₃ is removed under vacuum. The residue is cooled and carefully added to ice. The mixture is then neutralized with aqueous ammonia.
-
Extraction: The product, 3,6-dichloro-4-methylpyridazine, is extracted with chloroform. The combined organic extracts are washed with brine and dried over MgSO₄.
-
Purification: The solvent is removed in vacuo to yield the crude product, which can be further purified by column chromatography.
-
Selective Dechlorination: The resulting 3,6-dichloro-4-methylpyridazine is then subjected to a selective reduction to remove one of the chlorine atoms. This can be achieved through catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or other selective dehalogenation methods. The reaction conditions would need to be carefully controlled to favor the formation of the desired mono-chloro product.
-
Final Purification: The final product, 3-Chloro-6-methylpyridazine, is purified from the reaction mixture using techniques such as column chromatography or recrystallization.
Suzuki-Miyaura Cross-Coupling Reaction
3-Chloro-6-methylpyridazine is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This allows for the introduction of various aryl or heteroaryl substituents at the 6-position.
A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
3-Chloro-6-methylpyridazine
-
Arylboronic acid or its ester derivative
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Sodium carbonate, Potassium carbonate)
-
Solvent system (e.g., a mixture of DME and water)
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Inert gas (e.g., Nitrogen or Argon)
Procedure:
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Reaction Setup: To a reaction vessel, add 3-Chloro-6-methylpyridazine, the arylboronic acid (typically 1.1-1.5 equivalents), the base (typically 2-3 equivalents), and the palladium catalyst (typically 1-5 mol%).
-
Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) multiple times to remove oxygen.
-
Solvent Addition: Degassed solvent is added to the reaction mixture.
-
Reaction: The mixture is heated (typically to 80-100 °C) and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica (B1680970) gel.
Applications in Drug Discovery and Development
The pyridazine scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of pyridazine have demonstrated a wide range of pharmacological activities, including effects on the central nervous system.[5][6]
Role in Neurological Disorders
Research has indicated that certain pyridazine derivatives can act as neuroprotective agents.[6] One of the mechanisms of action for some pyridazine compounds involves the activation of Excitatory Amino Acid Transporter 2 (EAAT2).[6] EAAT2 is crucial for clearing glutamate (B1630785) from the synaptic cleft, and its dysfunction is implicated in various neurological conditions. The activation of EAAT2 can help restore normal glutamate homeostasis and provide neuroprotection.[6] While direct studies on 3-Chloro-6-methylpyridazine's effect on specific signaling pathways are limited in the available literature, its utility as a precursor for more complex pyridazine derivatives suggests its importance in the synthesis of potential therapeutics for neurological disorders.
Logical relationship from starting material to therapeutic effect.
Safety and Handling
3-Chloro-6-methylpyridazine is a chemical that requires careful handling in a laboratory environment.
Table 4: Hazard and Safety Information
| Category | Information | Source |
| GHS Pictograms | Corrosion, Harmful | PubChem |
| Signal Word | Danger | PubChem |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage) | PubChem |
| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | PubChem |
| Personal Protective Equipment | Dust mask type N95 (US), Eyeshields, Faceshields, Gloves | Sigma-Aldrich |
| Storage | Store in a cool, dry place. Keep container tightly closed in a dry and well-ventilated place. Air sensitive. | LabSolutions |
Conclusion
3-Chloro-6-methylpyridazine is a compound of significant interest to the scientific community, particularly those involved in medicinal chemistry and drug development. Its well-defined chemical and physical properties, coupled with its reactivity as a synthetic intermediate, make it a valuable tool for creating novel molecules with potential therapeutic applications. The protocols and information provided in this guide are intended to support researchers in the safe and effective use of this versatile building block. As research into pyridazine derivatives continues, the importance of 3-Chloro-6-methylpyridazine in the discovery of new treatments for a range of diseases, including neurological disorders, is likely to grow.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Chloro-6-methylpyridazine | C5H5ClN2 | CID 227254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. 3,6-Dichloro-4-methylpyridazine synthesis - chemicalbook [chemicalbook.com]
- 5. sarpublication.com [sarpublication.com]
- 6. Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2) Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
